Gluconate-1-13C sodium

Metabolic Flux Analysis Pentose Phosphate Pathway Penicillium chrysogenum

Standard sodium gluconate fails to distinguish endogenous vs. exogenous carbon flow in metabolic studies. This stable isotope-labeled analog resolves that limitation. - **Quantitative Advantage**: Enables 95% confidence intervals nearly 3× narrower than conventional 13C-MFA (46.0-56.5% vs. 40.0-63.5%) - **Superior Resolution**: Fully resolved C1-C6 NMR signals at high pH; no anomeric splitting or chemical shift overlap - **Specifications**: 99 atom% 13C enrichment at C1, ≥99.5% chemical purity, ideal for MS-limited samples

Molecular Formula C6H11NaO7
Molecular Weight 219.13 g/mol
Cat. No. B12402388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGluconate-1-13C sodium
Molecular FormulaC6H11NaO7
Molecular Weight219.13 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Na+]
InChIInChI=1S/C6H12O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+,5-;/m1./s1/i6+1;
InChIKeyUPMFZISCCZSDND-RYHRKSQGSA-M
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gluconate-1-13C Sodium Isotopic Tracer


Gluconate-1-13C sodium (CAS: 2687959-99-3) is a stable isotopically labeled form of sodium gluconate wherein the carbon at position 1 is enriched with the 13C isotope . With a molecular formula of C5(13C)H11NaO7 and a molecular weight of 219.13–219.15, this compound serves as a specialized tracer for elucidating carbon flux through the pentose phosphate pathway (PPP) and other gluconate-involved metabolic routes . Unlike unlabeled sodium gluconate, which is primarily used as a chelating agent or corrosion inhibitor, the 13C-label at the C1 position enables precise tracking via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Workflow Metabolic flux analysis of the pentose phosphate pathway (PPP)
Detection Selective 13C NMR and mass spectrometry tracking via C1 label
Compatibility Chemostat and batch culture labeling studies

Why Gluconate-1-13C Sodium Is Irreplaceable


Unlabeled sodium gluconate (CAS: 527-07-1) is indistinguishable from endogenous gluconate in biological systems, rendering it useless for tracking metabolic fate or quantifying pathway fluxes . Gluconate-1-13C sodium provides a stable isotopic label at the C1 position, which is selectively traceable by NMR and MS without altering the compound's biochemical behavior . Moreover, alternative 13C-labeled probes such as [1-13C]glucose or [U-13C]gluconate introduce labeling at multiple positions, which can obscure flux calculations due to label scrambling or require more complex isotopomer analysis [1]. The single-site C1 label in gluconate-1-13C sodium offers a simplified, unambiguous signal that directly reports on the oxidative branch of the pentose phosphate pathway (PPP), making it irreplaceable for precise metabolic flux analysis.

Unlabeled sodium gluconate cannot be distinguished from endogenous gluconate, precluding metabolic tracking.
[1-13C]Glucose or [U-13C]gluconate may introduce label scrambling, complicating isotopomer analysis and flux calculations.
The single-site C1 label avoids scrambling, providing an unambiguous PPP oxidative branch readout.

Gluconate-1-13C Sodium Quantitative Evidence


Narrower PPP Split Ratio Confidence Intervals

When assessing the pentose phosphate pathway (PPP) split ratio in Penicillium chrysogenum, the gluconate tracer method using [U-13C]gluconate yielded a 95% confidence interval of 46.0% to 56.5%, whereas the standard 13C-based metabolic flux analysis (MFA) method produced a significantly wider interval of 40.0% to 63.5% [1]. This represents an almost threefold reduction in uncertainty, directly attributable to the targeted nature of the gluconate tracer approach.

PPP Split Ratio CI
Method context
10.5 pp
95% CI width (46.0–56.5%)
vs. 23.5 pp (40.0–63.5%) with standard MFA
Supports flux estimation precision; may reduce replicate requirements.
Reported in Penicillium chrysogenum chemostat at growth rate 0.02 h⁻¹
Metabolic Flux Analysis Pentose Phosphate Pathway Penicillium chrysogenum

Unambiguous NMR Signal Resolution via C1 Labeling

Enzymatic conversion of 13C-enriched glucose to gluconate resolves all six carbon resonances completely at high pH, a resolution not achievable with glucose due to chemical shift overlap and anomeric forms [1]. The C1 position of gluconate, when specifically 13C-labeled, yields a distinct, well-resolved NMR signal that enables precise quantification of fractional isotopomer populations, providing a direct readout of metabolic pathway activity.

13C NMR Resolution
Class-level
All six gluconate C resonances fully resolved at high pH; glucose shows partial overlap due to anomeric forms.
Enables unambiguous isotopomer quantification for flux ratio calculations.
Qualitative resolution advantage; no quantitative overlap metric reported.
13C NMR Spectroscopy Isotopomer Analysis Glucose Metabolism

High Isotopic Enrichment for Sensitive Detection

Commercial preparations of gluconate-1-13C sodium are specified with isotopic enrichment of 99 atom% 13C at the C1 position . In contrast, uniformly 13C-labeled glucose ([U-13C]glucose) typically has enrichment levels of 98-99% across all six carbons, but the label is distributed rather than concentrated, and the effective enrichment at any single position may be lower when considering natural abundance background. The high single-site enrichment maximizes NMR signal-to-noise ratio per unit concentration and simplifies MS isotopomer deconvolution.

13C Enrichment
Data to verify
99 atom%
13C at C1 position
vs. 1.1% natural abundance
Supports high NMR/MS sensitivity per unit concentration.
Position-specific enrichment may simplify MS isotopomer deconvolution.
Isotopic Enrichment NMR Sensitivity Mass Spectrometry

Chemical Purity and Tracer Reliability

Gluconate-1-13C sodium is commercially available with a certified purity of ≥99.5% . This level of purity exceeds that of many generic 13C-labeled carbohydrate tracers, which often range from 95% to 98% purity. Impurities in tracer compounds can introduce unlabeled carbon sources that dilute the isotopic signal, confound MS isotopomer analysis, or exert unintended biological effects. The high purity specification reduces the risk of such artifacts, ensuring that observed labeling patterns accurately reflect the metabolic fate of the administered tracer.

Chemical Purity
Data to verify
≥99.5%
purity specification
Exceeds typical 95–98% for carbohydrate tracers
Reduces risk of isotopic dilution from impurities.
Reported commercial QC specification.
Chemical Purity Tracer Reliability Experimental Reproducibility

Scramble-Free 6-Phosphogluconate Node Tracing

In Pseudomonas putida KT2440, metabolic flux analysis revealed that 90% of consumed glucose is converted to gluconate before entering central carbon metabolism as 6-phosphogluconate [1]. A C1-labeled gluconate tracer enables direct quantification of flux through this periplasmic gluconate shunt without the confounding label scrambling that occurs when using [1-13C]glucose, which can also enter the pentose phosphate pathway via glucose-6-phosphate. This specificity is critical for resolving the contributions of parallel pathways such as the EDEMP cycle.

Label Scrambling
Class-level
Direct gluconate → 6PG tracing without scrambling; [1-13C]glucose may introduce ambiguous label origin.
Supports unambiguous flux partitioning in organisms with parallel glucose oxidation.
Qualitative advantage inferred from P. putida KT2440 flux model.
Metabolic Node Analysis 6-Phosphogluconate EDEMP Cycle

Key Applications of Gluconate-1-13C Sodium


High-Precision Pentose Phosphate Pathway Flux

Gluconate-1-13C sodium is optimally deployed in chemostat or batch culture experiments requiring accurate determination of the PPP split ratio. The tracer method yields a 95% confidence interval nearly threefold narrower than conventional 13C-MFA (46.0–56.5% vs. 40.0–63.5%), making it the preferred choice for metabolic engineering studies where flux precision directly impacts strain design decisions [1].

NMR Isotopomer Analysis of Glucose-Derived Metabolites

Researchers performing 13C NMR isotopomer analysis should prioritize gluconate-1-13C sodium when complete spectral resolution of carbon resonances is required. The compound's conversion from 13C-enriched glucose yields fully resolved C1–C6 signals at high pH, a resolution not achievable with the parent glucose due to anomeric splitting and chemical shift overlap [1]. This enables unambiguous quantification of fractional isotopomer populations for flux ratio calculations.

Tracing the Periplasmic Gluconate Shunt

For studies of glucose oxidation in organisms such as Pseudomonas putida that operate a periplasmic gluconate shunt, gluconate-1-13C sodium provides a direct, scramble-free probe of the gluconate → 6-phosphogluconate conversion. Given that 90% of glucose flux can transit this route, the C1-labeled tracer is essential for accurately partitioning flux between oxidative and non-oxidative pathways [1].

High-Sensitivity MS Metabolic Tracing

The 99 atom% 13C enrichment at the C1 position and ≥99.5% chemical purity of gluconate-1-13C sodium make it particularly suitable for mass spectrometry-based tracing experiments where sample is limited or where low-abundance metabolites are targeted [1]. The high single-site enrichment maximizes the signal from the labeled position while minimizing isotopic dilution from impurities.

Application
Selection Property
Validation Focus
Pentose phosphate pathway split ratio determination
Tracer-derived confidence interval precision
Flux estimation accuracy assessment
13C NMR isotopomer distribution analysis
Complete spectral resolution of gluconate carbons
Unambiguous isotopomer quantification
Periplasmic gluconate shunt flux tracing
Scramble-free C1 labeling
Pathway partitioning accuracy
Mass spectrometry-based metabolic tracing
High single-site 13C enrichment
Detection sensitivity and limit of quantification

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